molecular formula C14H9Cl2F3N2O B5810631 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(2-chlorophenyl)urea CAS No. 418805-03-5

1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(2-chlorophenyl)urea

Cat. No.: B5810631
CAS No.: 418805-03-5
M. Wt: 349.1 g/mol
InChI Key: ZPSIKUMJQDMHRE-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(2-chlorophenyl)urea is a chemical compound characterized by the presence of chloro and trifluoromethyl groups attached to a phenyl ring, and a urea linkage connecting two phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(2-chlorophenyl)urea typically involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with 2-chlorophenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(2-chlorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro groups in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of derivatives with different functional groups replacing the chloro groups.

Scientific Research Applications

1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(2-chlorophenyl)urea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties such as hydrophobicity or thermal stability.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(2-chlorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses, contributing to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-phenylurea
  • 1-(4-Chlorophenyl)-3-(2-chlorophenyl)urea
  • 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-chlorophenyl)urea

Uniqueness

1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(2-chlorophenyl)urea is unique due to the presence of both chloro and trifluoromethyl groups, which impart distinct chemical properties such as increased lipophilicity and metabolic stability. These features make it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

1-(2-chlorophenyl)-3-[4-chloro-3-(trifluoromethyl)phenyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2F3N2O/c15-10-6-5-8(7-9(10)14(17,18)19)20-13(22)21-12-4-2-1-3-11(12)16/h1-7H,(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPSIKUMJQDMHRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60971747
Record name N-(2-Chlorophenyl)-N'-[4-chloro-3-(trifluoromethyl)phenyl]carbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60971747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

418805-03-5, 5631-47-0
Record name N-(2-Chlorophenyl)-N′-[4-chloro-3-(trifluoromethyl)phenyl]urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=418805-03-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Chlorophenyl)-N'-[4-chloro-3-(trifluoromethyl)phenyl]carbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60971747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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